molecular formula C17H12S B1617098 Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- CAS No. 24964-07-6

Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-

Cat. No.: B1617098
CAS No.: 24964-07-6
M. Wt: 248.3 g/mol
InChI Key: AHDCOIWBTWIVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- is an aromatic organic compound with the molecular formula C₁₇H₁₂S. It is a derivative of naphtho[2,3-b]thiophene, featuring a methyl group at the 8th position. This compound is known for its unique structural properties, which contribute to its diverse applications in scientific research and industry .

Safety and Hazards

“Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-” is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . It should be handled with care to avoid any potential harm.

Future Directions

The future directions for “Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-” could involve further exploration of its photophysical properties. A series of π-conjugated benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides have shown excellent fluorescence characteristics both in solution and in the solid state , suggesting potential applications in optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a [2+2+1] cyclization reaction involving 3-(2-aryl-2-oxoethylidene)-2-oxindoles and α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation . This method allows for the efficient formation of the thiophene ring system.

Industrial Production Methods

Industrial production of Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts, such as potassium t-butoxide, is common in industrial settings to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Properties

IUPAC Name

8-methylnaphtho[2,3-b][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12S/c1-11-6-7-12-9-15-14-4-2-3-5-16(14)18-17(15)10-13(12)8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDCOIWBTWIVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C2C=C1)C4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179675
Record name Benzo(b)naphtho(2,3-d)thiophene, 8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24964-07-6
Record name Benzo(b)naphtho(2,3-d)thiophene, 8-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024964076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)naphtho(2,3-d)thiophene, 8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-
Reactant of Route 2
Reactant of Route 2
Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-
Reactant of Route 3
Reactant of Route 3
Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-
Reactant of Route 4
Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-
Reactant of Route 5
Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-
Reactant of Route 6
Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.